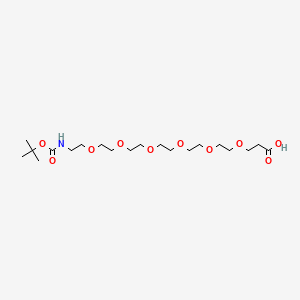

Boc-NH-PEG6-CH2CH2COOH

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYOIHYERRXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373187 | |

| Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-13-4 | |

| Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Crosslinker: A Technical Guide to Boc-NH-PEG6-CH2CH2COOH in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of medicinal chemistry, drug delivery, and nanotechnology. Its unique molecular architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, provides a versatile platform for the controlled and sequential conjugation of diverse molecular entities. This guide provides an in-depth exploration of the core applications of Boc-NH-PEG6-CH2CH2COOH, with a focus on its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface functionalization of nanoparticles for targeted therapies and diagnostics. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research and development setting.

Core Principles and Physicochemical Properties

Boc-NH-PEG6-CH2CH2COOH is structurally designed for stepwise bioconjugation strategies.[1] The molecule can be conceptually divided into three key functional domains:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the primary amine.[2] This allows for the selective reaction of the terminal carboxylic acid while the amine remains inert. Subsequent removal of the Boc group under mild acidic conditions unveils the primary amine for a second conjugation step.[2] This orthogonal reactivity is fundamental to the construction of complex bioconjugates.[3]

-

PEG6 Spacer: The hexaethylene glycol spacer is a flexible, hydrophilic chain that imparts several desirable properties to the final conjugate.[2] These include enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[2][4] The defined length of the PEG6 spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

-

Terminal Carboxylic Acid: The propionic acid moiety provides a reactive handle for the covalent linkage to primary amines through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS).[3]

A summary of the key physicochemical properties of Boc-NH-PEG6-CH2CH2COOH is presented in Table 1.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

| Property | Value |

| Molecular Formula | C₂₀H₃₉NO₁₀ |

| Molecular Weight | 453.5 g/mol |

| Appearance | Colorless to pale yellow liquid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage Conditions | Recommended storage at -20°C to -5°C, kept dry and away from sunlight.[1] |

Applications in Drug Development and Research

The primary utility of Boc-NH-PEG6-CH2CH2COOH lies in its role as a linker in the construction of bifunctional molecules for therapeutic and research applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5]

Boc-NH-PEG6-CH2CH2COOH is an ideal building block for PROTAC synthesis due to the flexibility and hydrophilicity of the PEG6 spacer, which can enhance the solubility and cell permeability of the final PROTAC.[5] The heterobifunctional nature of the linker allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: General mechanism of action for a PROTAC.

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following table summarizes illustrative quantitative data from studies on PROTACs targeting various proteins, demonstrating the importance of linker optimization.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |

| BTK | PEG4 | 15 | >90 |

| PEG6 | 5 | >95 | |

| PEG8 | 25 | >90 | |

| BRD4 | PEG3 | 50 | 85 |

| PEG5 | 10 | >95 | |

| PEG7 | 60 | 80 |

Note: Data is illustrative and compiled from various sources to demonstrate the principle of linker optimization.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver highly potent cytotoxic agents to cancer cells.[6] The linker connecting the antibody to the cytotoxic payload is critical for the ADC's stability and efficacy.[6] Boc-NH-PEG6-CH2CH2COOH can be used to synthesize cleavable or non-cleavable linkers for ADCs. The PEG spacer can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[6]

Experimental Workflow: ADC Synthesis using Boc-NH-PEG6-CH2CH2COOH

Caption: General workflow for ADC synthesis.

Surface Functionalization of Nanoparticles

Boc-NH-PEG6-CH2CH2COOH is widely used for the surface modification of nanoparticles to enhance their biocompatibility and create platforms for targeted drug delivery and diagnostics.[7] The PEG linker reduces non-specific protein adsorption, prolonging circulation time in vivo.[8] The terminal functional groups allow for a two-step conjugation strategy, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.[7]

Logical Relationship: Nanoparticle Functionalization

Caption: Stepwise functionalization of nanoparticles.

Experimental Protocols

The following protocols provide a general framework for the use of Boc-NH-PEG6-CH2CH2COOH. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of Boc-NH-PEG6-CH2CH2COOH and its subsequent coupling to a primary amine.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

Amine-containing molecule (e.g., POI/E3 ligase ligand, payload)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 50 mM Hydroxylamine or Tris buffer, pH 8.5

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve Boc-NH-PEG6-CH2CH2COOH (1.5 - 3 molar excess over the amine-containing molecule) in Activation Buffer or anhydrous DMF/DMSO.[9] b. Add EDC (2 - 5 molar excess) and NHS (2 - 5 molar excess) to the linker solution.[9] c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[9]

-

Conjugation to Primary Amine: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Immediately add the activated linker solution to the solution of the amine-containing molecule.[9] c. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.[9] d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

-

Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.[9] b. Incubate for 15-30 minutes at room temperature.[9] c. Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Nitrogen or argon gas

Procedure:

-

Reaction Setup: a. Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.[9] b. Stir the solution at room temperature for 1-2 hours.[10]

-

Monitoring and Work-up: a. Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[9] b. Concentrate the reaction mixture under a gentle stream of nitrogen or argon to remove the TFA and DCM.[11] c. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[10] d. The resulting amine salt can be used directly in the next step or purified further.

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a highly versatile and enabling chemical tool for the synthesis of advanced bioconjugates. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the rational design and construction of complex molecules such as PROTACs and ADCs. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this linker in their research and development endeavors, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

- 1. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-CH2CH2COOH is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker. Its unique chemical structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a propionic acid at the other, separated by a six-unit PEG spacer, makes it an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

The strategic design of this molecule allows for the sequential and controlled conjugation of two different molecular entities. The carboxylic acid can be readily activated to react with primary amines, while the Boc-protected amine provides a stable, latent functional group that can be deprotected under specific acidic conditions to reveal a reactive amine for subsequent modification. The hydrophilic PEG6 spacer enhances the aqueous solubility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of biotherapeutics.

Chemical Structure and Properties

The chemical structure of Boc-NH-PEG6-CH2CH2COOH, systematically named 21-(tert-butoxycarbonylamino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is characterized by its distinct functional domains: a lipophilic Boc protecting group, a flexible and hydrophilic PEG6 chain, and a terminal carboxylic acid.

Physicochemical and General Properties

A summary of the key physicochemical and general properties of Boc-NH-PEG6-CH2CH2COOH is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₉NO₁₀ | [1] |

| Molecular Weight | 453.52 g/mol | [1][2] |

| CAS Number | 882847-13-4 | [2] |

| Appearance | Viscous liquid or oil, colorless to pale yellow | [2] |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at -20°C to -5°C, keep dry and protected from light |

Solubility Profile

The amphiphilic nature of Boc-NH-PEG6-CH2CH2COOH, arising from the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid, gives it a broad solubility profile. While precise quantitative solubility data is not extensively published, a general qualitative solubility profile has been established from various supplier technical data sheets.

| Solvent Classification | Solvent | Predicted Solubility | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | [3] |

| Chlorinated | Dichloromethane (DCM) | Soluble | [3] |

| Polar Protic | Water, Ethanol, Methanol | Soluble | [3] |

Applications in Research and Drug Development

The heterobifunctional nature of Boc-NH-PEG6-CH2CH2COOH makes it a valuable linker in several advanced applications, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody surface. Following purification, the Boc group can be deprotected to allow for the attachment of the drug molecule. The PEG spacer can improve the solubility and stability of the ADC and may lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Boc-NH-PEG6-CH2CH2COOH is an ideal linker for PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand.[6] The PEG chain provides the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

The following are detailed protocols for the key chemical transformations involving Boc-NH-PEG6-CH2CH2COOH. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Activation of the Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG6-CH2CH2COOH to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of Boc-NH-PEG6-CH2CH2COOH, EDC, and NHS/Sulfo-NHS in anhydrous DMF or DMSO. Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use.

-

Activation: In a reaction vessel, dissolve Boc-NH-PEG6-CH2CH2COOH (1 equivalent) in Activation Buffer. Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes.

-

Amine Coupling: Immediately add the activated linker solution to the amine-containing molecule (e.g., protein, peptide) dissolved in Coupling Buffer. The pH of the reaction should be maintained between 7.2 and 7.5.

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Nitrogen or argon gas

Procedure:

-

Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in anhydrous DCM.[2]

-

Deprotection: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).

-

Work-up: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether. The resulting product is the TFA salt of the deprotected amine.

-

Neutralization (Optional): For applications requiring the free amine, the TFA salt can be neutralized by dissolving the residue in a suitable buffer and adjusting the pH with a mild base, or by using a basic ion-exchange resin.

Mandatory Visualizations

Logical Relationship of Boc-NH-PEG6-CH2CH2COOH Functionality

Caption: Functional components of Boc-NH-PEG6-CH2CH2COOH and their transformations.

Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for creating a bifunctional conjugate.

PROTAC-Mediated Protein Degradation Pathway

Caption: The role of a PEG-linked PROTAC in targeted protein degradation.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-NH-PEG6-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precisely defined structure, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, allows for a controlled, stepwise approach to covalently linking distinct molecular entities. This technical guide provides an in-depth exploration of the core mechanism of action of Boc-NH-PEG6-CH2CH2COOH, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways and experimental workflows.

Core Principles of Boc-NH-PEG6-CH2CH2COOH in Bioconjugation

The functionality of Boc-NH-PEG6-CH2CH2COOH is rooted in its three key components:

-

Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group "masks" the primary amine, preventing its premature reaction. This allows for orthogonal chemistry, where the carboxylic acid can be selectively reacted first. The Boc group is stable under a variety of conditions but can be efficiently removed using a strong acid like trifluoroacetic acid (TFA).[1]

-

PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene (B3416737) glycol chain is a flexible, hydrophilic spacer. This PEG linker enhances the aqueous solubility of the resulting bioconjugate, a crucial property for often hydrophobic drug molecules.[2] It can also improve the pharmacokinetic profile of a therapeutic by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[3] Furthermore, the PEG spacer can shield the conjugated molecule from the host's immune system, potentially reducing immunogenicity.[2]

-

Carboxylic Acid (-COOH) Group: This terminal functional group is the primary site for the initial conjugation reaction. It can be activated to form a reactive intermediate that readily couples with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable amide bond.[4]

The overall mechanism of action is a two-step process:

-

Carboxylic Acid Activation and Amide Bond Formation: The terminal carboxylic acid is activated, most commonly using carbodiimide (B86325) chemistry, to form a reactive ester. This activated linker then couples with an amine-containing molecule.

-

Boc Deprotection: The Boc group is removed under acidic conditions to expose a new primary amine, which is then available for a subsequent conjugation reaction.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties of Boc-NH-PEG6-CH2CH2COOH and the reaction conditions for its use in bioconjugation.

Table 1: Physicochemical Properties of Boc-NH-PEG6-CH2CH2COOH

| Property | Value | Reference(s) |

| Molecular Formula | C20H39NO10 | [5] |

| Molecular Weight | 453.5 g/mol | [5] |

| Appearance | Pale yellow or colorless viscous liquid | [6] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in water, DMSO, DMF, Chloroform, and DCM. Slightly soluble in Methanol and Ethyl Acetate. Not soluble in ether. | [7] |

| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight. | [5] |

Table 2: Optimized Reaction Conditions for Bioconjugation

| Parameter | Carboxylic Acid Activation (EDC/NHS) | Boc Deprotection (TFA) | Reference(s) |

| Reagents | EDC, NHS (or Sulfo-NHS) | Trifluoroacetic Acid (TFA) | [8],[1] |

| Solvent | Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0), Coupling Buffer (e.g., PBS, pH 7.2-8.0) | Dichloromethane (DCM) | [8],[1] |

| Molar Excess (vs. Linker) | EDC: 1.5 - 5 fold, NHS: 1.5 - 5 fold | N/A | [9] |

| TFA Concentration | N/A | 20-50% (v/v) in DCM | [10] |

| Reaction Temperature | Room Temperature (Activation), 4°C to Room Temperature (Coupling) | 0°C to Room Temperature | [9],[10] |

| Reaction Time | 15-30 minutes (Activation), 1-4 hours or overnight (Coupling) | 30 - 120 minutes | [11],[10] |

| Typical Yield/Purity | Dependent on substrate | >95% | [10] |

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing Boc-NH-PEG6-CH2CH2COOH for bioconjugation.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes a two-step, one-pot procedure for activating the carboxylic acid of Boc-NH-PEG6-CH2CH2COOH with EDC and NHS, followed by conjugation to a primary amine.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column

Procedure:

-

Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

Activation:

-

Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[4]

-

Conjugation:

-

Immediately add the activated linker solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

-

-

Quenching: (Optional) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.[12]

-

Purification: Remove unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

-

Boc-protected PEG-conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[13]

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[10]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[13]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]

-

To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[14]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step after thorough drying.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows involving Boc-NH-PEG6-CH2CH2COOH.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated targeted protein degradation pathway.

General Workflow for ADC Synthesis

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a highly versatile and enabling tool in modern bioconjugation. Its well-defined structure allows for a robust and controlled stepwise conjugation strategy, which is critical for the synthesis of complex therapeutic modalities like ADCs and PROTACs. The hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugates, often leading to improved therapeutic efficacy. By understanding the core principles of its reactivity and adhering to optimized experimental protocols, researchers can effectively leverage this powerful linker to advance the development of novel, targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively functionalize complex biomolecules is fundamental to the creation of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Central to achieving this control is the strategic use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone, particularly when employed with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the role of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in the design and execution of their synthetic strategies.

Core Principles: The Boc Group as a Temporary Shield

The primary function of the Boc group on a PEG linker is to serve as a temporary protecting group for a primary or secondary amine.[1][2][3] This protection is critical in multi-step syntheses to prevent the highly nucleophilic and basic amine from participating in unintended side reactions.[4][5] The Boc group is favored for its stability across a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under mild acidic conditions.[1][3][6] This selective removal, often referred to as "orthogonal" deprotection, is fundamental to the controlled, stepwise assembly of complex bioconjugates.[1][2]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in these multi-step strategies.[6][7][8] This architecture allows for the sequential conjugation of different molecular entities. For instance, the non-protected end of the linker can be reacted with a payload molecule first. Following this conjugation, the Boc group is removed to expose the amine, which is then available for reaction with a targeting moiety like an antibody.[3][4] This strategic approach ensures the creation of well-defined and homogenous bioconjugates.[3]

The PEG component of the linker itself imparts several beneficial properties, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[2][8][9][] The combination of the Boc protecting group with the advantageous properties of PEG linkers provides a powerful and versatile tool in the development of advanced therapeutics.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic strategy, impacting yield and purity. The following tables summarize key quantitative data for these reactions.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers [11]

| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 - 25 | 2 - 12 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers [6][11][12][13]

| Acidic Reagent | Concentration | Solvent | Temperature | Time | Advantages | Disadvantages |

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5 - 2 hours | Fast and efficient; volatile byproducts are easily removed.[12][14][15] | Harsh conditions may affect other acid-sensitive groups. |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Milder than TFA, can be more selective.[11] | Slower reaction times compared to TFA.[11] |

| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | Room Temp. | 1 - 4 hours | Mild conditions, effective for various substrates.[11][13] | May not be suitable for all PEGylated compounds.[11] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies | Varies | Varies | Varies | Milder than strong Brønsted acids.[11] | May require specific solvent systems and optimization.[11] |

Table 3: Common Scavengers for Boc Deprotection [13]

| Scavenger | Typical Concentration (v/v) | Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | Quenches the tert-butyl cation to prevent side reactions with sensitive residues like tryptophan and methionine.[6][13] |

| Water | 2.5 - 5% | Acts as a carbocation scavenger.[13] |

| Thioanisole | 5% | Scavenges carbocations and protects methionine residues.[13] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues.[13] |

| Phenol | 5% | Acts as a carbocation scavenger.[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[11][15]

Materials:

-

Amine-terminated PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.

-

Base Addition: Add the base (e.g., 1.5 equivalents of TEA or a saturated aqueous solution of sodium bicarbonate) to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous base was used, perform a liquid-liquid extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA/DCM

This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.[2][14]

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., Triisopropylsilane (TIS)), optional

-

Diethyl ether (for precipitation), optional

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[14][16]

-

Cooling: Cool the solution to 0°C using an ice bath.[14][16]

-

Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[2][6] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[6][16]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[14][16]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[2][14][17]

-

Work-up:

-

Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2][13]

-

Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure the removal of residual TFA.[6][16][17] The resulting product is the TFA salt of the deprotected amine.

-

Precipitation (Optional): The deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether.[13][17]

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[16][17]

-

Mandatory Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.[13][18][19]

General Workflow for ADC Synthesis using a Boc-Protected PEG Linker

Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.[1][15]

General Synthetic Scheme for a PROTAC

Caption: General synthetic scheme for a PROTAC.[1][15]

Conclusion

The strategic application of the Boc protecting group in conjunction with PEG linkers is a powerful and indispensable tool in modern bioconjugation and drug development.[1] It provides the necessary control to orchestrate complex, multi-step synthetic pathways, enabling the precise construction of sophisticated therapeutics like ADCs and PROTACs. A thorough understanding of the underlying chemical principles, quantitative aspects of the reactions, and robust experimental protocols is essential for researchers and scientists aiming to innovate in this field. The continued and refined use of Boc-protected PEG linkers will undoubtedly play a pivotal role in the creation of the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

A Deep Dive into Heterobifunctional PEG Reagents: The Role and Application of Boc-NH-PEG-COOH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, drug delivery, and biomaterials science, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) reagents have emerged as indispensable tools, offering a versatile platform for the covalent linkage of molecules and surfaces. Among these, Boc-NH-PEG-COOH stands out for its utility in multi-step conjugation strategies. This technical guide provides a comprehensive overview of the function, applications, and experimental protocols associated with Boc-NH-PEG-COOH, tailored for professionals in research and development.

Boc-NH-PEG-COOH is a linear PEG derivative featuring two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid.[1][2] This heterobifunctional nature allows for sequential and controlled reactions, a critical advantage in the synthesis of complex bioconjugates.[3][4] The PEG spacer itself imparts several beneficial properties, including increased solubility and stability of the conjugate, reduced immunogenicity, and prevention of non-specific binding of charged molecules to modified surfaces.[5][]

Core Functionality: A Tale of Two Ends

The utility of Boc-NH-PEG-COOH lies in the orthogonal reactivity of its terminal groups. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins or on functionalized nanoparticles.[3][7] The Boc-protected amine, on the other hand, remains inert during this initial conjugation. This protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine, which is then available for a second conjugation step.[4][8] This two-stage approach provides a high degree of control over the bioconjugation process.[3]

Key Applications at a Glance:

-

Bioconjugation: Enables the creation of complex molecular architectures by linking different molecules in a stepwise manner.[4]

-

Drug Delivery: Facilitates the development of advanced drug delivery systems, including targeted nanoparticles and antibody-drug conjugates (ADCs).[9][10][11] It is also instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][12]

-

Surface Modification: Allows for the controlled functionalization of surfaces, such as nanoparticles and biosensors, to enhance biocompatibility and introduce specific functionalities.[4][8][13]

-

Nanotechnology: Used to improve the stability and functionality of nanomaterials in biological environments.[4][11]

-

Tissue Engineering: Employed to modify the surfaces of scaffolds to improve their biocompatibility and promote specific cellular interactions.[4]

Quantitative Data Summary

The efficiency and outcome of reactions involving Boc-NH-PEG-COOH are influenced by various factors, including the molar ratios of reagents and the specific reaction conditions. The following tables summarize key quantitative data for the primary steps of conjugation and deprotection.

| Table 1: Recommended Molar Ratios for Carboxylic Acid Activation | ||

| Reagent | Molar Excess (relative to Boc-NH-PEG-COOH) | Purpose |

| EDC (or EDC·HCl) | 1.5 - 10 fold | Activates the carboxylic acid group to form a reactive O-acylisourea intermediate.[14] |

| NHS (or Sulfo-NHS) | 1.5 - 5 fold | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, thereby improving coupling efficiency.[14] |

| Table 2: Recommended Molar Ratios for Conjugation to Amine-Containing Molecules | ||

| Reagent | Molar Excess (relative to Amine-Containing Molecule) | Purpose |

| Activated Boc-NH-PEG-COOH | 1 - 20 fold | To drive the conjugation reaction to completion. The optimal ratio depends on the number of accessible amines on the target molecule. |

| Table 3: Physicochemical Properties of Functionalized Nanoparticles | |

| Parameter | Typical Change Upon Functionalization |

| Hydrodynamic Diameter | Increase |

| Zeta Potential | Shift towards neutral |

| Drug Loading Efficiency (%) | Dependent on drug and nanoparticle system |

| In Vitro Drug Release (%) | Dependent on formulation and conditions |

| Cell Viability (%) | >95% (indicating good biocompatibility)[8] |

Note: These values are representative and can vary depending on the specific PEG chain length, the nature of the conjugated molecule, and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Boc-NH-PEG-COOH.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid to an NHS ester and its subsequent reaction with a primary amine on a target molecule.[14]

Materials:

-

Boc-NH-PEG-COOH

-

Amine-containing target molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[7]

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)[7]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Activation of Carboxylic Acid:

-

Conjugation to Amine-Containing Molecule:

-

Dissolve or buffer exchange the amine-containing target molecule into the Coupling Buffer. Ensure the buffer is free of extraneous primary amines.

-

Add the activated Boc-NH-PEG-COOH solution to the target molecule solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.[7]

-

Purify the conjugate using a suitable method to remove unreacted PEG linker and byproducts.

-

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose a free primary amine.[14]

Materials:

-

Boc-protected PEGylated conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Neutralization Buffer (e.g., saturated NaHCO₃ solution)

-

Brine solution

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Deprotection Reaction:

-

Work-up:

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

For a basic work-up, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.

-

Visualizing the Process: Workflows and Pathways

To better illustrate the utility of Boc-NH-PEG-COOH, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway.

References

- 1. polysciences.com [polysciences.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What are Heterobifunctional PEGylation Reagents? - Gelest [technical.gelest.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Boc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise and controlled linkage of biomolecules is a cornerstone of innovation. Boc-NH-PEG6-CH2CH2COOH is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) derivative that has emerged as a pivotal tool in the fields of bioconjugation and drug development. This heterobifunctional linker, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal propionic acid, connected by a discrete six-unit PEG chain, offers exceptional versatility for the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols associated with Boc-NH-PEG6-CH2CH2COOH, serving as a comprehensive resource for researchers and drug development professionals.

Physicochemical and Quantitative Data

The defined structure of Boc-NH-PEG6-CH2CH2COOH provides researchers with precise control over the linker length and, consequently, the spatial orientation of conjugated molecules. This is critical for optimizing the efficacy and pharmacokinetic profiles of novel therapeutics.

| Property | Value |

| CAS Number | 882847-13-4 |

| Molecular Formula | C₂₀H₃₉NO₁₀ |

| Molecular Weight | 453.5 g/mol |

| Appearance | Viscous Liquid |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight |

Core Applications in Drug Development

The unique architecture of Boc-NH-PEG6-CH2CH2COOH, with its orthogonal reactive ends and hydrophilic PEG spacer, makes it an invaluable component in the design and synthesis of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, solubility, and overall efficacy. The inclusion of a hydrophilic PEG linker, such as the one present in Boc-NH-PEG6-CH2CH2COOH, can enhance the hydrophilicity of the ADC, thereby reducing aggregation and improving its pharmacokinetic profile.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexible and hydrophilic nature of the PEG6 chain in Boc-NH-PEG6-CH2CH2COOH can facilitate the optimal positioning of the two ligands, leading to efficient ubiquitination and subsequent degradation of the target protein. PEG linkers are a common motif in PROTAC design, often combined with alkyl chains to fine-tune physicochemical properties.

Experimental Protocols

The utilization of Boc-NH-PEG6-CH2CH2COOH in a synthetic workflow typically involves two key chemical transformations: the activation of the carboxylic acid for coupling to an amine, and the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG6-CH2CH2COOH to form an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by coupling to an amine-containing molecule.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Amine-containing molecule (e.g., a payload for an ADC, or a ligand for a PROTAC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for coupling)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

-

Dissolve Boc-NH-PEG6-CH2CH2COOH in anhydrous DMF or DCM.

-

Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

In a separate vessel, dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated Boc-NH-PEG6-CH2CH2COOH solution to the solution of the amine-containing molecule.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

-

Once the reaction is complete, quench any remaining active esters by adding the quenching solution.

-

Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC).

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to generate a free amine for a subsequent conjugation step.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizing the Molecular Workflow and Signaling Pathways

To further elucidate the role of Boc-NH-PEG6-CH2CH2COOH in drug development, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and the mechanism of action for PROTACs.

Caption: General synthetic workflow using Boc-NH-PEG6-CH2CH2COOH.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

An In-depth Technical Guide on the Solubility and Stability of Boc-NH-PEG6-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the physicochemical properties of this reagent is critical for its effective handling, reaction optimization, purification, and the overall success of downstream applications.

Core Concepts: Structural Influence on Properties

Boc-NH-PEG6-CH2CH2COOH is an amphiphilic molecule whose properties are dictated by three key structural components:

-

tert-Butyloxycarbonyl (Boc) Group: A lipophilic protecting group for the amine. It enhances solubility in nonpolar organic solvents and is stable under basic and nucleophilic conditions but is readily cleaved by acid.[1]

-

Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic chain of repeating ether units. This spacer imparts significant solubility in aqueous solutions and polar organic solvents, can improve the pharmacokinetic properties of conjugates, and provides spatial separation between conjugated molecules.[2]

-

Propionic Acid Terminus: A terminal carboxylic acid group that is polar and can be ionized. This group allows for conjugation to amine-containing molecules and its protonation state influences solubility in aqueous media.[3]

The interplay of these components results in a versatile but complex solubility and stability profile. While precise quantitative data for this specific molecule is not extensively published, a robust profile can be established based on the well-understood chemistry of its functional groups and data from closely related analogs.[4][5]

Solubility Profile

The dual hydrophobic and hydrophilic nature of Boc-NH-PEG6-CH2CH2COOH allows it to be soluble in a wide range of common laboratory solvents. The following table summarizes the qualitative solubility profile. For applications requiring precise concentrations, it is essential to determine the quantitative solubility experimentally.[2]

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Effective at solvating both polar (PEG, COOH) and non-polar (Boc) regions of the molecule.[4] |

| Dimethylformamide (DMF) | High | Similar to DMSO, provides a polar environment suitable for dissolving the compound.[4] | |

| Chlorinated | Dichloromethane (DCM) | High | Effectively dissolves the molecule, likely due to favorable interactions with the entire structure.[4] |

| Aqueous Solutions | Water, PBS Buffers | Moderate to High | The PEG6 chain confers significant water solubility.[5] Solubility is pH-dependent; it increases at higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate form. |

| Alcohols | Methanol, Ethanol | Moderate | Can solvate the molecule, but may be less effective than polar aprotic solvents.[4] |

| Ethers & Non-polar | Diethyl Ether, Toluene | Low / Insoluble | The significant polarity mismatch with the hydrophilic PEG chain and carboxylic acid results in poor solubility.[4] |

Stability Profile and Recommended Storage

The stability of Boc-NH-PEG6-CH2CH2COOH is primarily influenced by the chemical lability of the Boc-protecting group and the PEG backbone.

Key Degradation Pathways:

-

Acidic Hydrolysis of the Boc Group: The Boc group is designed to be removed under acidic conditions (acidolysis).[1] Exposure to acidic environments (pH < 5), either intentionally for deprotection using reagents like trifluoroacetic acid (TFA) or unintentionally during storage or handling, will lead to the cleavage of the Boc group, exposing the primary amine.[6]

-

Oxidative Degradation of the PEG Backbone: The ether linkages within the polyethylene (B3416737) glycol chain are susceptible to auto-oxidation.[6] This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage and the formation of impurities.[7]

Recommended Storage and Handling:

To ensure the long-term integrity of the compound, the following storage conditions are recommended based on data for similar PEGylated molecules:

| Condition | Recommendation |

| Long-Term Storage | Store at -20°C in a dry, dark environment within a tightly sealed container.[8][9] |

| Short-Term Storage | Can be stored at 2-8°C for short periods (days to weeks). |

| In Solution | For stock solutions, use anhydrous solvents like DMSO or DMF. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |

| Handling | Equilibrate the reagent to room temperature before opening to prevent moisture condensation. For long-term storage of the neat compound, consider blanketing with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[7] |

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the saturation solubility of Boc-NH-PEG6-CH2CH2COOH in a specific solvent at a controlled temperature.[2]

Objective: To determine the equilibrium solubility of the compound.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of Boc-NH-PEG6-CH2CH2COOH (e.g., 10-20 mg) to a vial. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25°C). Shake the solution for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Immediately perform a precise dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Prepare a calibration curve using standard solutions of Boc-NH-PEG6-CH2CH2COOH of known concentrations.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution.

Caption: Workflow for Quantitative Solubility Determination.

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10]

Objective: To assess the stability of the molecule under various stress conditions.

Materials:

-

Boc-NH-PEG6-CH2CH2COOH

-

Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)

-

Stressors: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

-

Temperature-controlled incubator/oven

-

HPLC-MS system

Methodology:

-

Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~0.1 mg/mL. Prepare a control sample diluted with a non-stressful solvent mixture (e.g., 50:50 acetonitrile:water).

-

Incubation:

-

Acidic Hydrolysis: Incubate the HCl sample at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the NaOH sample at room temperature.

-

Oxidative Degradation: Incubate the H₂O₂ sample at room temperature, protected from light.

-

Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

-

-

Time Points: Collect aliquots from each sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples before analysis to stop the degradation reaction.

-

Analysis: Analyze all samples by HPLC-MS. Monitor the decrease in the peak area of the intact parent molecule and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to identify the mass-to-charge ratio (m/z) of the degradation products, helping to elucidate the degradation pathways.

Caption: Workflow for a Forced Degradation Study.

Caption: Primary Degradation Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-NH-(PEG)6-CH2CH2COOH - 1 g [anaspec.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

The Strategic Application of Boc-NH-PEG6-CH2CH2COOH in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a pivotal role in determining efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the applications of Boc-NH-PEG6-CH2CH2COOH, a hexaethylene glycol (PEG6)-based linker, in PROTAC synthesis. We will delve into its structural advantages, present compiled quantitative data from relevant studies, provide detailed experimental protocols for its use, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction to PROTAC Technology and the Critical Role of the Linker

PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[5][6] Its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties.[7]

Boc-NH-PEG6-CH2CH2COOH: A Versatile Linker for PROTAC Synthesis

Boc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker that offers a strategic balance of properties for PROTAC development. Its key features include:

-

Hexaethylene Glycol (PEG6) Chain: The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[6] This flexibility also allows for the necessary conformational adjustments to facilitate optimal ternary complex formation.[2]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, sequential synthetic strategy.[2] The Boc group is stable under various reaction conditions and can be selectively removed under acidic conditions to reveal the amine for subsequent coupling.[8]

-

Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase).[9]

Data Presentation: The Impact of PEG6 Linker Length on PROTAC Efficacy

The optimal linker length is a critical parameter that must be empirically determined for each target protein and E3 ligase pair.[10] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced stability of the ternary complex.[11] The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of a PEG6 linker on degradation efficiency.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC 1 | PEG3 | BRD4 | VHL | HeLa | 55 | 85 |

| PROTAC 2 | PEG4 | BRD4 | VHL | HeLa | 20 | 95 |

| PROTAC 3 | PEG5 | BRD4 | VHL | HeLa | 15 | >98 |

| PROTAC 4 | PEG6 | BRD4 | VHL | HeLa | 30 | 92 |

Data is representative and compiled from published studies for illustrative purposes.[12]

Table 2: Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker

| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| BTK PROTAC | PEG6-based | BTK | Cereblon | Mino | ~6.6 | >90 |

Data is representative and compiled from published studies for illustrative purposes.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using Boc-NH-PEG6-CH2CH2COOH. Optimization of reaction conditions may be necessary for specific ligands.

Protocol 1: Synthesis of a PROTAC using Boc-NH-PEG6-CH2CH2COOH

This protocol outlines a two-step solution-phase synthesis.

Step 1: Coupling of the First Ligand (Amine-Functionalized) to Boc-NH-PEG6-CH2CH2COOH

-

Materials:

-

Amine-functionalized ligand (e.g., for the POI)

-

Boc-NH-PEG6-CH2CH2COOH

-

Coupling agents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve Boc-NH-PEG6-CH2CH2COOH (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.

-

Add the solution of the amine-functionalized ligand to the pre-activated linker solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker intermediate.

-

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Materials:

-

Boc-protected ligand-linker intermediate from Step 1

-

Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)

-

Carboxyl-functionalized ligand (e.g., for the E3 ligase)

-

Coupling agents and base as in Step 1

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in the TFA/DCM solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of residual acid.

-

Dissolve the resulting amine salt in anhydrous DMF and neutralize with DIPEA.

-

In a separate flask, activate the carboxylic acid of the second ligand (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF for 15 minutes.

-

Add the neutralized amine-linker-ligand intermediate to the activated second ligand solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Work-up and purify the final PROTAC product by preparative reverse-phase HPLC.

-

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

-

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[13]

-

-

Conclusion

Boc-NH-PEG6-CH2CH2COOH is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and the presence of orthogonal protecting groups facilitate a modular and efficient synthetic approach. The compiled data on BRD4 and BTK-targeting PROTACs, while illustrative, underscores the importance of the PEG6 linker length in achieving potent protein degradation. The provided protocols offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows, paving the way for the development of novel and effective targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Boc-NH-PEG6-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting the antibody and payload, profoundly influences the ADC's stability, efficacy, and therapeutic index. Among the diverse linker technologies, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable. This technical guide provides a comprehensive examination of Boc-NH-PEG6-CH2CH2COOH , a discrete PEG linker, in ADC development. We will delve into its core principles, present detailed experimental protocols for its use, summarize quantitative data on the impact of PEG length, and provide visualizations of key processes to inform rational ADC design and optimization.

Introduction: The Pivotal Role of PEG Linkers in ADCs